molecular formula C6H12ClNO B1582488 4-(2-Chloroethyl)morpholine CAS No. 3240-94-6

4-(2-Chloroethyl)morpholine

Cat. No.: B1582488
CAS No.: 3240-94-6
M. Wt: 149.62 g/mol
InChI Key: ZAPMTSHEXFEPSD-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)morpholine is an organic compound with the molecular formula C₆H₁₂ClNO. It is a derivative of morpholine, where a chloroethyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Target of Action

It is used as an intermediate in the synthesis of various pharmaceuticals , suggesting that its targets may vary depending on the final compound it contributes to.

Mode of Action

It is known to be used in the synthesis of potential dna cross-linking antitumor agents . This suggests that 4-(2-Chloroethyl)morpholine may interact with DNA molecules, leading to changes that can inhibit tumor growth.

Biochemical Pathways

Given its use in the synthesis of various pharmaceuticals , it can be inferred that it may be involved in a variety of biochemical pathways, depending on the specific drug it is used to produce.

Pharmacokinetics

One study suggests that morpholine-based compounds can be strategically modified to improve their pharmacokinetics . This implies that the bioavailability of this compound may be influenced by its chemical structure and the modifications it undergoes during drug synthesis.

Result of Action

It is used in the synthesis of potential dna cross-linking antitumor agents , suggesting that it may have a role in inhibiting tumor growth at the molecular and cellular levels.

Action Environment

Factors such as temperature and pressure are known to affect the synthesis of compounds involving this compound , which may indirectly influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

4-(2-Chloroethyl)morpholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound could act as a potential succinate dehydrogenase inhibitor (SDHIs) .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that a higher concentration of this compound reduces CMC degradation and scanning electron microscopy (SEM) reveals significant surface modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-Chloroethyl)morpholine involves the reaction of 2-morpholinoethanol with thionyl chloride in the presence of N,N-dimethylformamide as a catalyst. The reaction is typically carried out in dichloromethane at temperatures ranging from 0°C to 40°C. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)morpholine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by various nucleophiles, such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Major Products Formed

    Nucleophilic Substitution: Products include azidoethylmorpholine, thiocyanatoethylmorpholine, and methoxyethylmorpholine.

    Oxidation: The major product is this compound N-oxide.

    Reduction: The major product is 4-ethylmorpholine.

Scientific Research Applications

4-(2-Chloroethyl)morpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A parent compound with similar structural features but lacks the chloroethyl group.

    4-(2-Hydroxyethyl)morpholine: Similar structure but with a hydroxyethyl group instead of a chloroethyl group.

    4-(2-Aminoethyl)morpholine: Contains an aminoethyl group instead of a chloroethyl group.

Uniqueness

4-(2-Chloroethyl)morpholine is unique due to its chloroethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, distinguishing it from other morpholine derivatives .

Properties

IUPAC Name

4-(2-chloroethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPMTSHEXFEPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062931
Record name Morpholine, 4-(2-chloroethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3240-94-6
Record name 4-(2-Chloroethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3240-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-(2-chloroethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Morpholine, 4-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloroethyl)morpholine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.828
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Synthesis routes and methods I

Procedure details

Morpholine and 1-bromo-2-chloroethane are reacted using the procedure for Example OO to afford 4-(2-chloroethyl)morpholine
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Synthesis routes and methods II

Procedure details

A solution of N-chloroethyl morpholine in toluene was prepared in the following manner. 930.4 grams of N-chloroethyl morpholine hydrochloride (5 moles) available commercially from Aldrich Chemical Co. was dissolved in 500 milliliters water. A solution of 300.0 grams of sodium hydroxide in 300 milliliters water was slowly added to the hydrochloride solution keeping the temperature below 35° C. during addition. After all the hydroxide solution had been added, the reaction was allowed to stir at room temperature for five minutes and then transferred to a separatory funnel. The upper layer was separated and the bottom layer was washed with 500 milliliters toluene. The combined organic layers were dried with anhydrous potassium carbonate, filtered and added in a slow stream to the refluxing alkoxide solution prepared above. After addition the reaction was refluxed overnight.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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